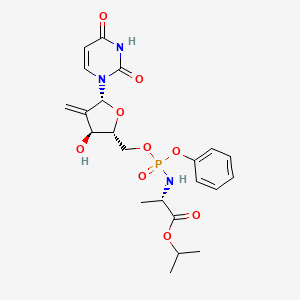
Daminozide D6 (dimethyl D6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daminozide D6 100 micrograms per milliliter in Acetonitrile: is a stable isotope-labeled compound used primarily as a reference material in various scientific analyses. It is a derivative of Daminozide, a plant growth regulator, and is often utilized in the field of analytical chemistry for precise quantification and calibration purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Daminozide D6 involves the incorporation of deuterium atoms into the Daminozide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of Daminozide D6 involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet international standards for reference materials. The final product is dissolved in Acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
Análisis De Reacciones Químicas
Types of Reactions
Daminozide D6 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
Daminozide D6 is widely used in scientific research for various applications, including:
Analytical Chemistry: As a reference material for calibration and quantification in chromatographic and spectrometric analyses.
Biology: Studying the effects of deuterium incorporation on biological systems.
Medicine: Investigating the pharmacokinetics and metabolism of deuterated compounds.
Industry: Quality control and assurance in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Daminozide D6 involves its interaction with specific molecular targets. The incorporation of deuterium atoms can affect the compound’s stability and reactivity, leading to altered biochemical pathways. This makes it a valuable tool for studying isotope effects and tracing metabolic pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Daminozide: The non-deuterated form used as a plant growth regulator.
Deuterated Compounds: Other stable isotope-labeled compounds used for similar analytical purposes.
Uniqueness
Daminozide D6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical precision and accuracy. Its use as a reference material ensures high-quality data in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
4-[2,2-bis(trideuteriomethyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i1D3,2D3 |
Clave InChI |
NOQGZXFMHARMLW-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])NC(=O)CCC(=O)O |
SMILES canónico |
CN(C)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)









![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
